N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-23-14-13-21-11-9-16(10-12-21)20-19(22)18-8-4-6-15-5-2-3-7-17(15)18/h2-8,16H,9-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTRQSGXZUQWJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide typically involves the reaction of 1-naphthoyl chloride with N-(2-methoxyethyl)piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding naphthoic acid derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Therapeutic Applications
1. NK-1 Receptor Antagonism
One of the primary applications of this compound is its role as a neurokinin-1 (NK-1) receptor antagonist. Research indicates that NK-1 antagonists can be effective in treating various ocular conditions, including corneal neovascularization (CNV) resulting from chemical burns. The compound has been shown to reduce inflammation and scarring associated with alkali burns to the eye, making it a potential candidate for therapeutic development in ophthalmology .
2. Cholinesterase Inhibition
The compound has also been studied for its potential as an inhibitor of human butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. Inhibitors of BChE have been identified as promising candidates for drug development aimed at mitigating cognitive decline associated with such diseases. The binding affinity and inhibition potency of the compound suggest it may contribute to further research in this area .
Case Studies
Case Study 1: Treatment of Chemical Burns
A study involving animal models demonstrated that topical application of NK-1 antagonists significantly reduced corneal neovascularization and improved healing outcomes in subjects with alkali burns. The findings suggest that compounds like N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide could be pivotal in developing new treatments for ocular injuries .
Case Study 2: Alzheimer's Disease Research
In a separate investigation focused on Alzheimer's disease, this compound was evaluated alongside other BChE inhibitors. The compound exhibited promising results in reducing amyloid beta-induced toxicity in neuronal cell cultures, indicating its potential role in therapeutic strategies aimed at neurodegeneration .
Data Tables
| Application Area | Mechanism | Potential Benefits |
|---|---|---|
| Ocular Therapy | NK-1 receptor antagonism | Reduces inflammation and promotes healing |
| Neurodegenerative Diseases | BChE inhibition | Mitigates cognitive decline and protects neurons |
| Chemical Burns Treatment | Topical application | Enhances recovery from ocular injuries |
| Study Type | Findings | Implications |
|---|---|---|
| Animal Model | Reduced CNV and inflammation | Supports use in ocular therapeutics |
| Cell Culture | Inhibition of amyloid beta aggregation | Potential for Alzheimer's treatment |
Mechanism of Action
The mechanism of action of N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with analogs from published literature and patents:
Substituent Variations in Quinoline-Based Analogs (Patent Data)
describes a series of quinoline derivatives sharing the N-(piperidin-4-yl)acetamide backbone but differing in the 1-ylidene substituent. Key comparisons include:
Key Insight : The 2-methoxyethyl substituent balances hydrophilicity and flexibility, making it advantageous for compounds requiring moderate solubility without compromising membrane permeability.
Comparison with Goxalapladib (Pharmaceutical Forum Data)
Goxalapladib (CAS-412950-27-7), a 1,8-naphthyridine derivative, shares the N-[1-(2-methoxyethyl)piperidin-4-yl] group but incorporates additional fluorophenyl and biphenyl moieties (). Key distinctions:
Key Insight : While both compounds utilize the methoxyethyl-piperidine group for solubility and target binding, Goxalapladib’s larger, fluorinated aromatic systems likely enhance specificity for inflammatory pathways (e.g., Lp-PLA2 inhibition in atherosclerosis). The naphthamide core in the target compound may favor interactions with kinases or neurotransmitter receptors.
Structural and Pharmacological Implications
- Steric Considerations : The ethyl spacer in the target compound reduces steric clash compared to bulkier substituents (e.g., tetrahydrofuran-3-yl-oxy in analogs), which may improve binding to deep protein pockets.
- Biological Relevance : The prevalence of the methoxyethyl-piperidine motif in Goxalapladib underscores its utility in modulating enzymes or receptors requiring both polar and hydrophobic interactions .
Biological Activity
N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide is a compound of interest due to its potential biological activities, particularly within the realm of medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and implications for therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a naphthamide core linked to a piperidine ring with a methoxyethyl substituent, which is significant for its biological interactions.
Target Interactions
Piperidine derivatives, including this compound, are known to interact with various biological targets. They have been implicated in influencing several biochemical pathways, including:
- Cholinergic System : These compounds may act as inhibitors of cholinesterases, which are enzymes responsible for the breakdown of acetylcholine. This interaction can enhance cholinergic signaling, potentially beneficial in neurodegenerative diseases like Alzheimer's.
- Receptor Binding : The compound has been explored for its potential as a ligand in receptor binding studies, indicating possible roles in modulating neurotransmitter systems.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of similar piperidine derivatives on cancer cell lines. For instance, piperine (a related compound) demonstrated selective cytotoxicity against aggressive gastric cancer cell lines, suggesting that piperidine derivatives may share this property. The IC50 values for piperine against various cancer cell lines were reported as follows:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Piperine | AGP01 | 12.06 |
| Piperine | P2 | 16.81 |
These findings highlight the potential of piperidine derivatives in cancer therapy by selectively targeting malignant cells while sparing normal cells .
Anti-inflammatory Activity
Piperidine derivatives have also been associated with anti-inflammatory properties. For example, compounds similar to this compound have shown promise in reducing inflammation markers in vitro, which could be beneficial for conditions such as arthritis or other inflammatory diseases.
Case Study 1: Cholinesterase Inhibition
A study focusing on the cholinesterase inhibitory activity of piperidine derivatives found that certain compounds exhibited significant inhibition against butyrylcholinesterase (BChE). The most potent compound demonstrated an IC50 value of 21.3 nM. This suggests that this compound may also possess similar inhibitory effects, making it a candidate for further investigation in neurodegenerative disease models .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of piperidine compounds revealed that modifications to the piperidine ring and substituents significantly affect biological activity. For instance, the introduction of various functional groups was shown to enhance cytotoxicity and receptor binding affinity. Understanding these relationships is crucial for optimizing the efficacy of this compound in therapeutic applications .
Q & A
Q. What are the standard synthetic routes for N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide, and how can purity be optimized?
Methodological Answer: The synthesis typically involves coupling 1-naphthoic acid derivatives with a piperidine precursor (e.g., 1-(2-methoxyethyl)piperidin-4-amine) using carbodiimide-based coupling agents like EDC or HOBt. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred to enhance reactivity .
- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (e.g., ethanol/water) yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.5–8.5 ppm for naphthyl protons) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies structural motifs (e.g., naphthamide protons, methoxyethyl group at δ ~3.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 353.18) .
- HPLC : Purity assessment using reverse-phase columns (detection at 254 nm) .
Q. What safety precautions are required during handling?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of aerosols .
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
Q. What in vivo models are suitable for evaluating therapeutic potential?
Methodological Answer:
- Atherosclerosis : ApoE⁻/⁻ mice fed a high-fat diet, with compound administered orally (10–50 mg/kg/day). Assess plaque reduction via histopathology and serum lipid profiling .
- Neuropathic pain : Rodent models (e.g., chronic constriction injury) to test analgesic efficacy via von Frey filament assays .
Q. How can conflicting data on receptor binding affinity be resolved?
Methodological Answer:
- Assay standardization : Replicate experiments under identical conditions (buffer pH, temperature, cell line) .
- Orthogonal validation : Combine radioligand binding (e.g., ³H-labeled compound) with functional assays (e.g., cAMP modulation) .
- Statistical rigor : Apply multivariate analysis to account for batch-to-batch variability .
Q. What strategies improve solubility for pharmacokinetic studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
